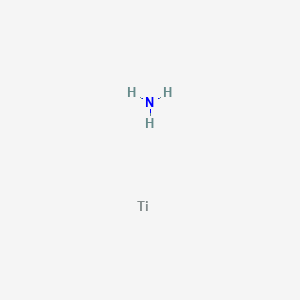
Azane;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane, also known as titanium tetrahydride, is a chemical compound that is widely used in the field of materials science and engineering. It is a white, crystalline powder that is highly reactive and has a high hydrogen content. Azane is used as a reducing agent in the synthesis of various materials, including alloys, ceramics, and composites.
Mecanismo De Acción
Azane acts as a reducing agent by donating hydrogen atoms to other compounds. In the synthesis of materials, azane reduces metal oxides to their corresponding metals. In fuel cells, azane donates hydrogen atoms to the anode, where they combine with oxygen to produce water and release electrons. The electrons then flow through an external circuit, producing electricity.
Efectos Bioquímicos Y Fisiológicos
Azane has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin and eye irritation upon contact. Inhaling azane can cause respiratory irritation and lung damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azane is a highly reactive reducing agent that can be used in a variety of lab experiments. It is relatively inexpensive and easy to handle. However, it is highly reactive and can be dangerous if not handled properly. It also has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and application of azane. One area of research is the development of more efficient and cost-effective methods for the synthesis of azane. Another area of research is the use of azane as a hydrogen storage material in fuel cells. Azane has also been studied for its potential use in the production of hydrogen gas through the hydrolysis of water. Additionally, azane has potential applications in the field of nanotechnology, where it can be used in the synthesis of nanoparticles and nanomaterials.
In conclusion, azane is a highly reactive reducing agent that has a wide range of applications in materials science and engineering. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of azane in various fields and to develop more efficient and cost-effective methods for its synthesis and application.
Métodos De Síntesis
Azane can be synthesized by reacting Azane;titanium tetrachloride with hydrogen gas in the presence of a reducing agent such as magnesium. The reaction produces Azane;titanium tetrahydride and magnesium chloride as byproducts. The synthesis of azane can also be achieved by reducing Azane;titanium dioxide with hydrogen at high temperatures and pressures.
Aplicaciones Científicas De Investigación
Azane has been extensively studied for its potential applications in materials science and engineering. It is used as a reducing agent in the production of various materials, including Azane;titanium alloys, ceramics, and composites. Azane is also used as a hydrogen storage material due to its high hydrogen content. It has been studied for its potential use in fuel cells, which convert hydrogen into electricity.
Propiedades
Número CAS |
12035-60-8 |
|---|---|
Nombre del producto |
Azane;titanium |
Fórmula molecular |
H3NTi |
Peso molecular |
64.9 g/mol |
Nombre IUPAC |
azane;titanium |
InChI |
InChI=1S/H3N.Ti/h1H3; |
Clave InChI |
UIMGJWSPQNXYNK-UHFFFAOYSA-N |
SMILES |
N.[Ti] |
SMILES canónico |
N.[Ti] |
Sinónimos |
Ni-Ti nickel-titanium alloy Nitanium Sentalloy Ti-Ni titanium nickelide titanium nickelide (1:2) Titanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



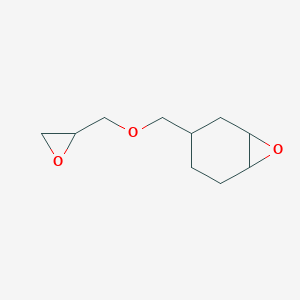
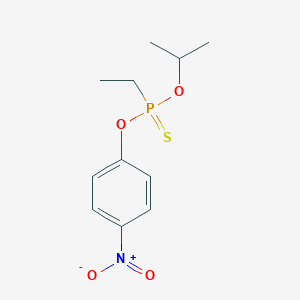
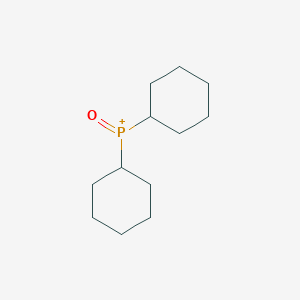
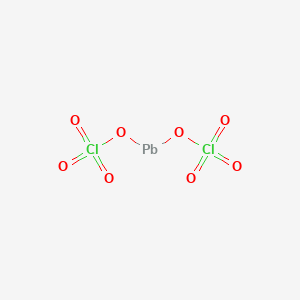
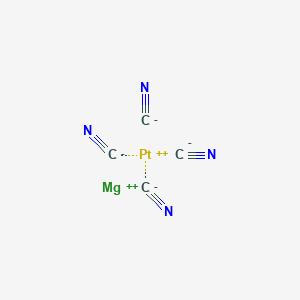
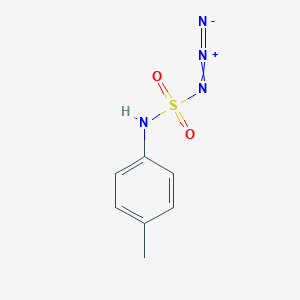
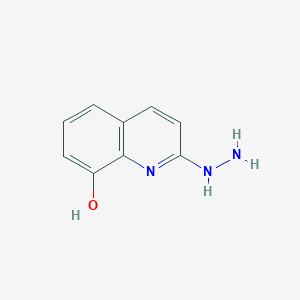

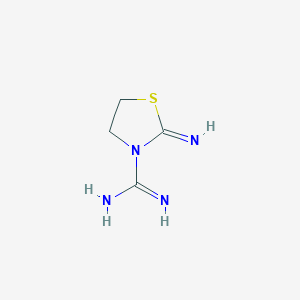
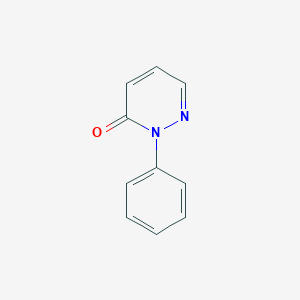
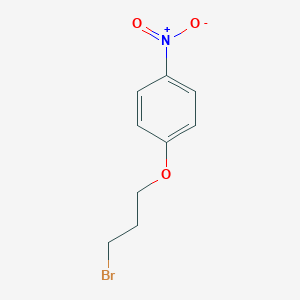

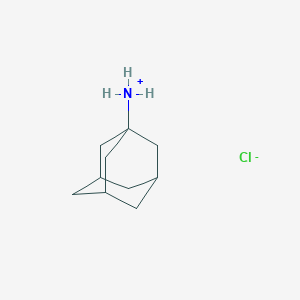
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)